molecular formula C14H15NO B14214011 [6-(3,5-Dimethylphenyl)pyridin-2-yl]methanol CAS No. 628291-94-1

[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanol

Cat. No.: B14214011
CAS No.: 628291-94-1
M. Wt: 213.27 g/mol
InChI Key: OVRBFYLEZJYDEV-UHFFFAOYSA-N
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Description

[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanol is a chemical compound with a molecular formula of C14H15NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a pyridine ring substituted with a 3,5-dimethylphenyl group and a methanol group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(3,5-Dimethylphenyl)pyridin-2-yl]methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethylphenylboronic acid and 2-bromopyridine.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3,5-dimethylphenylboronic acid with 2-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the desired biaryl compound.

    Reduction: The biaryl compound is then subjected to reduction using a reducing agent such as sodium borohydride to introduce the methanol group at the 2-position of the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, followed by reduction. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo further reduction to form the corresponding alkane.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions may use reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [6-(3,5-Dimethylphenyl)pyridin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [6-(3,5-Dimethylphenyl)pyridin-2-yl]methanol: is similar to other pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

628291-94-1

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

[6-(3,5-dimethylphenyl)pyridin-2-yl]methanol

InChI

InChI=1S/C14H15NO/c1-10-6-11(2)8-12(7-10)14-5-3-4-13(9-16)15-14/h3-8,16H,9H2,1-2H3

InChI Key

OVRBFYLEZJYDEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC=CC(=N2)CO)C

Origin of Product

United States

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